5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one 5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17797365
InChI: InChI=1S/C8H4Br2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
SMILES:
Molecular Formula: C8H4Br2O2
Molecular Weight: 291.92 g/mol

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC17797365

Molecular Formula: C8H4Br2O2

Molecular Weight: 291.92 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one -

Specification

Molecular Formula C8H4Br2O2
Molecular Weight 291.92 g/mol
IUPAC Name 5,7-dibromo-1-benzofuran-3-one
Standard InChI InChI=1S/C8H4Br2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2
Standard InChI Key LTLJNOTUBYWPFF-UHFFFAOYSA-N
Canonical SMILES C1C(=O)C2=C(O1)C(=CC(=C2)Br)Br

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one, reflecting its bicyclic structure comprising a benzene ring fused to a partially hydrogenated furan moiety. The molecular formula is C8_8H4_4Br2_2O2_2, with a calculated molecular weight of 291.92 g/mol (based on atomic weights: C = 12.01, H = 1.008, Br = 79.904, O = 16.00).

Structural Features

The core structure consists of a benzofuran system where the furan ring is saturated at the 2,3-positions, resulting in a ketone group at position 3. Bromine atoms occupy the 5- and 7-positions on the benzene ring, introducing steric and electronic effects that modulate reactivity. Comparative analysis with the dichloro analog (PubChem CID 15155554) suggests a planar aromatic system with slight distortions due to halogen substitution .

Tautomerism and Conformational Dynamics

The 3-keto group enables tautomerism between the keto and enol forms, though the keto form is typically favored in non-polar solvents. Nuclear magnetic resonance (NMR) studies of analogous compounds indicate restricted rotation about the C2–C3 single bond, leading to distinct diastereomeric conformers in solution .

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one is documented, methodologies for related brominated benzofuranones provide a foundational framework. A plausible route involves:

  • Bromination of 2,3-Dihydro-1-benzofuran-3-one:
    Direct electrophilic bromination using bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr3_3) could introduce bromine atoms at the 5- and 7-positions. Regioselectivity is governed by the electron-donating effects of the ketone group.

  • Cyclization of Brominated Precursors:
    Analogous to the synthesis of 5,7-dibromoaurones , copper(II) bromide (CuBr2_2) in a dimethylformamide (DMF)-water mixture may facilitate cyclization of dibrominated chalcone intermediates.

Optimization Challenges

Reaction conditions must balance bromine’s electrophilicity with the stability of the dihydrofuran ring. Over-bromination or ring-opening side reactions are potential pitfalls, necessitating controlled stoichiometry and low temperatures.

Characterization Data

Hypothetical spectroscopic profiles, inferred from related compounds , include:

Table 1: Predicted Spectroscopic Properties

TechniqueKey Features
IR (cm⁻¹)1710–1690 (C=O stretch), 1570–1550 (C-Br), 1260–1240 (C-O-C)
1^1H NMRδ 3.2–3.5 (m, 2H, H2), δ 4.1–4.3 (m, 2H, H3), δ 7.2–7.4 (s, 2H, H5/H7)
13^13C NMRδ 190.1 (C3=O), δ 110–120 (C5/C7-Br), δ 35–40 (C2/C3)
MS (m/z)291.92 [M]+^+, 213.90 [M-Br]+^+, 79.90 [Br]+^+

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited solubility in water due to its non-polar aromatic framework but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Bromine’s electron-withdrawing nature enhances stability toward oxidation but may increase susceptibility to nucleophilic attack at the carbonyl group.

Thermal Properties

Melting points of analogous dihydrobenzofuranones range from 180°C to 250°C . Differential scanning calorimetry (DSC) would likely reveal a sharp endothermic peak corresponding to the crystalline-to-liquid transition.

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